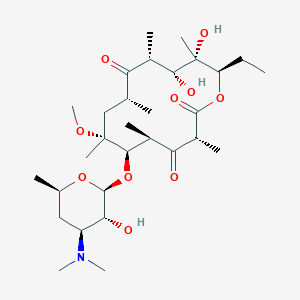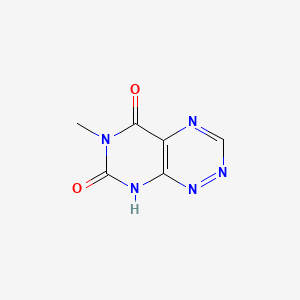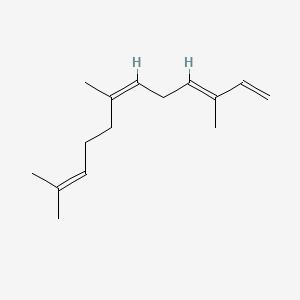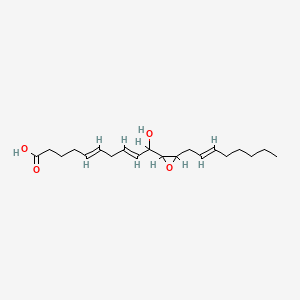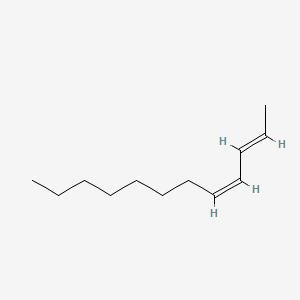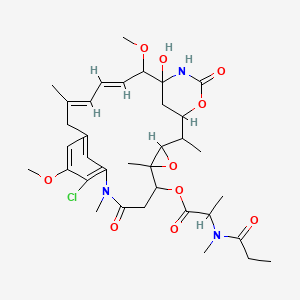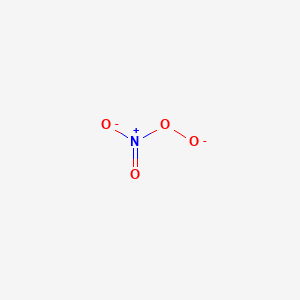
Peroxynitrate ion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxynitrate is a nitrogen oxoanion. It is a conjugate base of a peroxynitric acid.
Aplicaciones Científicas De Investigación
Reactivity and Formation
- Peroxynitrate, a compound formed from the reaction between nitric oxide and superoxide, has been studied for its reactivity and formation processes. A study by Goldstein & Czapski (1997) demonstrated a method for generating peroxynitrate that is useful for studying its mechanism in the oxidation of various substrates.
Biological and Health Implications
- Peroxynitrite, closely related to peroxynitrate, is involved in various biological and health-related processes. For instance, Pacher, Beckman, & Liaudet (2007) highlighted its role in pathogenic mechanisms in conditions like stroke and chronic inflammatory diseases.
- The oxidation properties of peroxynitrite and its impact on biological molecules like sulfhydryls were investigated by Radi et al. (1991), indicating its potential cytotoxic effects.
Atmospheric and Environmental Impact
- Kirchner et al. (1997) researched the atmospheric degradation of hydrocarbons involving peroxynitrates, highlighting its environmental significance.
Analytical Studies
- Analytical studies like those by Nakashima et al. (2016) have focused on ion-exchange chromatographic analysis of peroxynitric acid, contributing to our understanding of its chemical behavior and decomposition.
Pathophysiological Role
- The pathophysiological role of peroxynitrite, related to peroxynitrate, in conditions like vascular diseases and neurodegeneration was explored by Szabó, Ischiropoulos, & Radi (2007). This illustrates the potential for therapeutic interventions targeting peroxynitrite.
Chemical Properties and Sensing
- The chemical properties of peroxynitrate and related compounds have been the subject of studies like that of Lin et al. (2011), who investigated peroxynitrous-acid-induced chemiluminescence for nitrite sensing.
Propiedades
Fórmula molecular |
NO4- |
|---|---|
Peso molecular |
78.004 g/mol |
Nombre IUPAC |
oxido nitrate |
InChI |
InChI=1S/HNO4/c2-1(3)5-4/h4H/p-1 |
Clave InChI |
UUZZMWZGAZGXSF-UHFFFAOYSA-M |
SMILES |
[N+](=O)([O-])O[O-] |
SMILES canónico |
[N+](=O)([O-])O[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


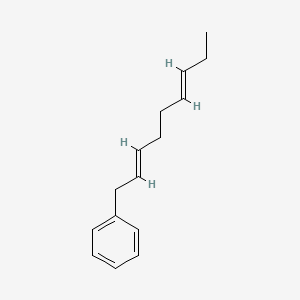
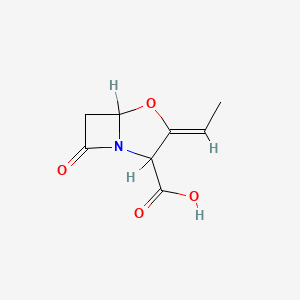
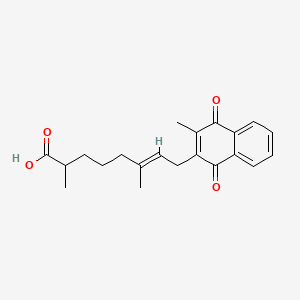
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide](/img/structure/B1240039.png)
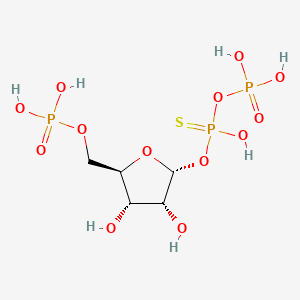
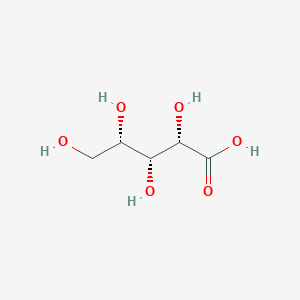
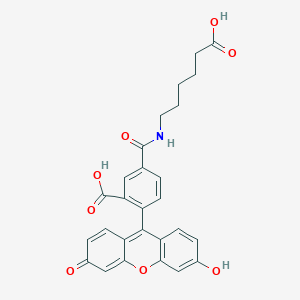
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)
